molecular formula C10H9F5S B2620145 4-Ethylthio-pentafluoroethylbenzene CAS No. 1447671-91-1

4-Ethylthio-pentafluoroethylbenzene

Cat. No.: B2620145
CAS No.: 1447671-91-1
M. Wt: 256.23
InChI Key: DOKJMVXQUJJGGV-UHFFFAOYSA-N
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Description

4-Ethylthio-pentafluoroethylbenzene is an organofluorine compound characterized by the presence of both ethylthio and pentafluoroethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 4-Ethylthio-pentafluoroethylbenzene typically involves the introduction of the ethylthio and pentafluoroethyl groups onto a benzene ring. One common method involves the reaction of pentafluoroethyl iodide with a thiolate anion, followed by electrophilic aromatic substitution on a benzene derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethylthio-pentafluoroethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the ethylthio group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, influenced by the electron-withdrawing effects of the pentafluoroethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethylthio-pentafluoroethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or interaction with biological membranes.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Ethylthio-pentafluoroethylbenzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing pentafluoroethyl group significantly influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution. The ethylthio group can participate in various reactions, including oxidation and reduction, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar compounds to 4-Ethylthio-pentafluoroethylbenzene include other organofluorine compounds with different substituents on the benzene ring. For example:

    4-Methylthio-pentafluoroethylbenzene: Similar structure but with a methylthio group instead of an ethylthio group.

    4-Ethylthio-trifluoromethylbenzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group. The uniqueness of this compound lies in the combination of the ethylthio and pentafluoroethyl groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-ethylsulfanyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5S/c1-2-16-8-5-3-7(4-6-8)9(11,12)10(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJMVXQUJJGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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